molecular formula C19H21NO6 B3540594 methyl 4,5-dimethoxy-2-{[(4-methoxyphenyl)acetyl]amino}benzoate

methyl 4,5-dimethoxy-2-{[(4-methoxyphenyl)acetyl]amino}benzoate

Cat. No.: B3540594
M. Wt: 359.4 g/mol
InChI Key: MMYOARCQRCIOHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4,5-dimethoxy-2-{[(4-methoxyphenyl)acetyl]amino}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'DMMA' and is a derivative of the well-known compound, methoxyphenylpiperazine (MeOPP). DMMA is a highly potent and selective agonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor found in the central nervous system.

Mechanism of Action

DMMA acts as a highly selective agonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor found in the central nervous system. This receptor is involved in the regulation of mood, anxiety, and other neurological functions. DMMA is believed to exert its therapeutic effects by modulating the activity of this receptor.
Biochemical and Physiological Effects:
DMMA has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neuronal excitability, and the modulation of gene expression. These effects are believed to be responsible for its therapeutic potential in the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

DMMA has several advantages for laboratory experiments, including its high potency and selectivity for the 5-HT1A receptor, as well as its well-defined pharmacological profile. However, its complex synthesis method and limited availability may pose limitations for some researchers.

Future Directions

There are several future directions for research on DMMA, including the investigation of its potential use in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of DMMA and to optimize its therapeutic potential. Finally, the development of more efficient and cost-effective synthesis methods for DMMA may help to facilitate its use in future research.

Scientific Research Applications

DMMA has been extensively studied for its potential therapeutic applications, particularly in the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. It has also been investigated for its potential use in the treatment of cancer and other diseases.

Properties

IUPAC Name

methyl 4,5-dimethoxy-2-[[2-(4-methoxyphenyl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO6/c1-23-13-7-5-12(6-8-13)9-18(21)20-15-11-17(25-3)16(24-2)10-14(15)19(22)26-4/h5-8,10-11H,9H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYOARCQRCIOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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